Computed Octanol–Water Partition Coefficient (XLogP3‑AA) Compared with Shorter‑Chain and N‑Unsubstituted Analogs
The XLogP3‑AA value of 1‑trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole is 7.1, which is 4.0 log units higher than that of the direct trifluoromethyl analog 1‑trifluoroacetyl‑3,5‑bis(trifluoromethyl)pyrazole (XLogP3‑AA = 3.1) and 1.0 log unit higher than the unsubstituted 3,5‑bis(perfluorobutyl)pyrazole (XLogP3‑AA = 6.1) [1]. This large difference predicts substantially stronger retention on fluorous solid phases and greater partitioning into perfluorinated solvents.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 7.1 |
| Comparator Or Baseline | Comparator 1: 1‑trifluoroacetyl‑3,5‑bis(trifluoromethyl)pyrazole (CAS 261761‑10‑8) = 3.1; Comparator 2: 3,5‑bis(perfluorobutyl)pyrazole (CAS 1030269‑32‑9) = 6.1 |
| Quantified Difference | ΔXLogP3‑AA = +4.0 vs. trifluoromethyl analog; ΔXLogP3‑AA = +1.0 vs. N‑unsubstituted perfluorobutyl analog |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18); all values obtained from the same prediction method ensuring comparability. |
Why This Matters
A 4‑log‑unit increase predicts a retention enhancement that enables quantitative fluorous solid‑phase extraction recoveries when the shorter‑chain analog would be lost in the wash step.
- [1] PubChem Compound Summary for CID 73010546 (target); CID 2773246 (CF₃ analog); CID 2769644 (C₄F₉‑unsubstituted). National Center for Biotechnology Information, accessed 2026‑04‑27. View Source
